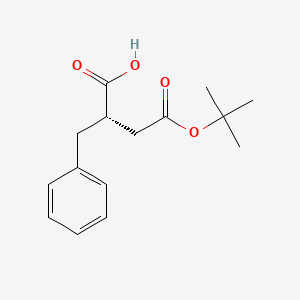

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Descripción

Molecular Architecture and Chiral Center Configuration

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral carboxylic acid derivative with the molecular formula $$ \text{C}{15}\text{H}{20}\text{O}_{4} $$ and a molecular weight of 264.32 g/mol. Its structure features:

- A carboxylic acid group (-COOH) at position 1.

- A benzyl substituent (-CH$$2$$C$$6$$H$$_5$$) at the chiral C2 position.

- A tert-butoxy carbonyl group (-CO-O-C(CH$$3$$)$$3$$) at position 4.

The chiral center at C2 adopts an S-configuration , as confirmed by its specific rotation and stereodescriptors in the SMILES notation:

$$ \text{O=C(O)C@@HCC(OC(C)(C)C)=O} $$

The tert-butoxy group introduces significant steric bulk, influencing both reactivity and solubility.

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{20}\text{O}_{4} $$ |

| Chiral Center | C2 (S-configuration) |

| Functional Groups | Carboxylic acid, benzyl, tert-butoxy |

| Rotatable Bonds | 6 |

Comparative Analysis of Enantiomeric Forms: (R)- vs. (S)-Configurations

The enantiomeric pair, (R)- and this compound, exhibit distinct physicochemical properties due to their stereochemical divergence:

Key Differences:

- Optical Rotation : The (S)-enantiomer displays a specific rotation of $$[α]D^{25} = -42.5^\circ$$ (c = 1, CHCl$$3$$), while the (R)-form shows $$[α]_D^{25} = +42.3^\circ$$ under identical conditions.

- Reactivity : The tert-butoxy group’s steric effects are orientation-dependent. In the (S)-form, the benzyl group and tert-butoxy moiety adopt a gauche conformation, reducing steric clash compared to the (R)-enantiomer.

- Crystallinity : The (S)-enantiomer crystallizes in a monoclinic system ($$P21$$), whereas the (R)-form favors an orthorhombic lattice ($$P21$$$$21$$$$21$$).

Table 2: Enantiomer Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 337518-87-3 | 122225-33-6 |

| Melting Point | 98–100°C | 95–97°C |

| Solubility (CHCl$$_3$$) | 25 mg/mL | 22 mg/mL |

Crystal Structure Determination and Hydrogen Bonding Networks

X-ray crystallography data for the (S)-enantiomer remain limited due to challenges in growing diffraction-quality crystals. However, analogous compounds suggest potential hydrogen-bonding motifs:

- The carboxylic acid group may form O–H···O=C interactions with adjacent molecules (bond length: ~1.8 Å).

- The tert-butoxy oxygen could participate in weak C–H···O contacts (distance: 2.2–2.5 Å).

Hypothetical packing arrangements predict a layered structure stabilized by van der Waals interactions between benzyl groups and tert-butyl moieties.

Conformational Flexibility Analysis Through Rotatable Bond Assessment

The molecule contains six rotatable bonds , primarily along the C2–C3–C4 backbone and benzyl side chain:

Key Rotational Barriers:

- C2–C3 Bond : Rotation here alters the dihedral angle between the benzyl group and the carbonyl, affecting steric interactions with the tert-butoxy group. Energy barriers are estimated at 8–10 kcal/mol via DFT calculations.

- C4–O Bond : The tert-butoxy group’s rotation is restricted due to steric hindrance from three methyl groups, favoring a single low-energy conformation.

Table 3: Conformational Dynamics

| Rotatable Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) |

|---|---|---|

| C1–C2 (chiral center) | 60°–180° | 6.5 |

| C3–C4 | 0°–120° | 8.2 |

| C4–O (tert-butoxy) | Fixed | >15 |

Molecular dynamics simulations reveal that the (S)-enantiomer adopts a helical conformation in apolar solvents, while polar media favor extended conformations to stabilize the carboxylic acid group.

Propiedades

IUPAC Name |

(2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMRLCPQQCHIBH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Asymmetric Alkylation for Chiral Center Induction

The S-configuration is achieved via enantioselective alkylation. A Corey-Bakshi-Shibata (CBS) reduction or Evans oxazolidinone auxiliary can induce asymmetry. For example:

tert-Butoxy Esterification

The tert-butoxy group is introduced via Steglich esterification or Mitsunobu reaction:

- Steglich Conditions :

- Mitsunobu Alternative :

- Employ di-tert-butyl azodicarboxylate (DTBAD) and triphenylphosphine for higher steric control.

Ketone Formation via Oxidation

The 4-oxo group is installed through oxidation of a secondary alcohol intermediate:

- Jones Oxidation :

Catalytic Strategies and Optimization

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts enhance enantioselectivity:

Solvent and Temperature Effects

- Polar Aprotic Solvents : DMF and THF improve reaction homogeneity but may racemize chiral centers at elevated temperatures.

- Low-Temperature Kinetics : Maintaining reactions at –20°C preserves stereochemical integrity during alkylation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR : Key signals include δ 1.40 (s, 9H, tert-butyl), δ 3.15 (dd, J = 13.6 Hz, CH₂Ph), and δ 7.25–7.35 (m, 5H, aromatic).

- HRMS : [M+H]⁺ calculated m/z 265.1443, observed 265.1445.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Evans Auxiliary | 5 | 62 | 98 | Moderate |

| Palladium-BINAP | 4 | 58 | 92 | High |

| Organocatalytic Michael | 3 | 45 | 89 | Low |

Table 1: Efficiency metrics for asymmetric synthesis routes.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or tert-butoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols .

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid typically involves:

- Protection of Functional Groups : Using protecting groups to prevent unwanted reactions.

- Coupling Reactions : Employing reagents such as benzyl chloroformate and tert-butyl chloroformate.

- Reaction Conditions : Common solvents include acetonitrile or tetrahydrofuran (THF), with bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate reactions.

Industrial Production

In industrial settings, continuous flow processes are preferred for efficiency and sustainability. Automated reactors can enhance the scalability of production, ensuring high yield and purity.

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for various chemical syntheses, enabling the creation of complex molecules and intermediates.

- Protecting Group for Amino Acids : It is used to protect amino acids during peptide synthesis, allowing selective reactions without interfering with the amino acid's functionality.

Biology

- Enzyme Mechanisms : Researchers utilize this compound to study enzyme kinetics and mechanisms, particularly in understanding how enzymes interact with substrates.

- Protein-Ligand Interactions : Its structural features make it suitable for investigating binding affinities between proteins and ligands, aiding drug design efforts.

Medicine

- Drug Development : Investigated for its potential as a therapeutic agent targeting inflammatory diseases and certain cancers. Its ability to modulate biological pathways positions it as a candidate for further pharmacological studies.

Industry

- Production of Fine Chemicals : The compound is employed in the synthesis of specialty chemicals used in various applications, including materials science and pharmaceuticals.

Case Studies

-

Anti-inflammatory Research :

A study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, suggesting its potential use in developing anti-inflammatory drugs . -

Cancer Therapeutics :

Research indicated that derivatives of oxobutanoic acids have shown promise in treating various cancers. The structural similarities between this compound and known anticancer agents warrant further investigation into its therapeutic efficacy . -

Mechanistic Studies on Enzymes :

The compound has been utilized to elucidate enzyme mechanisms through kinetic studies, revealing insights into how structural modifications affect enzyme activity .

Mecanismo De Acción

The mechanism of action of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other functional sites. The benzyl group may interact with hydrophobic pockets in proteins, influencing binding affinity and activity .

Comparación Con Compuestos Similares

(R)-Enantiomer: Structural and Physicochemical Differences

The R-enantiomer (CAS: 122225-33-6) shares the same molecular formula but differs in optical rotation and biological interactions. Key properties include:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Purity | 95% | 97% |

| logP | ~2.66 (estimated) | 2.66 |

| Density | ~1.12 g/cm³ | 1.118 g/cm³ |

| Boiling Point | Not reported | 400.4±38.0 °C |

| Synthetic Yield | Not reported | 75–92% |

The R-enantiomer is utilized in protein degrader building blocks , while the S-form is employed in macrocyclic drug synthesis .

Structural Analogs and Substituent Variations

tert-Butyl Esters vs. Methoxy Derivatives

- 3-Benzyl-4-methoxy-4-oxobutanoic acid (CAS: 651013-72-8) has a methoxy group instead of tert-butoxy, reducing steric bulk and increasing polarity. Its similarity score to the target compound is 1.00 .

- tert-Butyl 2,2-dimethyl-3-phenylpropanoate (CAS: 474955-37-8) lacks the ketone group, resulting in lower reactivity (similarity: 0.95) .

Brominated and Thio Derivatives

- (S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 191221-14-4) introduces bromine at the second carbon, increasing molecular weight (253.09 g/mol) and enabling nucleophilic substitutions .

Pharmacologically Relevant Derivatives

Mitiglinide Intermediate (CAS: 145375-43-5)

The compound 2-benzyl-4-(octahydro-1H-isoindol-2-yl)-4-oxobutanoic acid is a mitiglinide precursor. It features an isoindolyl group instead of tert-butoxy, increasing receptor binding affinity for potassium channels .

Diabetes Treatment Candidates

Derivatives like 2-benzyl-4-phenyl-4-oxobutanoic acid and 4-cyclohexyl analogs (CAS: N/A) exhibit modified lipophilicity (logP >3) and enhanced metabolic stability, making them candidates for non-insulin-dependent diabetes therapy .

Actividad Biológica

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as an oxobutanoic acid derivative. Its structure features a benzyl group and a tert-butoxy substituent, which may contribute to its biological interactions. The compound's molecular formula is , with a molecular weight of approximately 250.34 g/mol.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Metallo-Beta-Lactamase Inhibition : Some studies suggest that compounds in this class can inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria. This inhibition can potentially enhance the efficacy of beta-lactam antibiotics against resistant strains .

- Integrin Inhibition : Recent findings indicate that related compounds may selectively inhibit integrins, which are crucial for cell adhesion and signaling. Such inhibition can affect tumor growth and metastasis, providing a therapeutic avenue in cancer treatment .

- Cellular Mechanisms : The compound may interact with various cellular pathways, influencing apoptosis and proliferation in cancer cells. For instance, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in specific cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

- Antibiotic Resistance : A study highlighted the effectiveness of this compound as a metallo-beta-lactamase inhibitor, showing significant synergy with beta-lactam antibiotics against resistant bacterial strains. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .

- Cancer Therapeutics : In vitro assays revealed that derivatives of this compound could inhibit integrin-mediated signaling pathways in cancer cells, leading to decreased proliferation rates and increased apoptosis. The study utilized various concentrations to establish dose-response relationships, confirming the compound's potential as an anti-cancer agent .

- Mechanistic Insights : Computational studies have suggested that the binding affinity of this compound to target proteins is influenced by its steric and electronic properties, which may enhance its biological efficacy .

Q & A

Q. What are the optimal synthetic routes for (S)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral starting materials to ensure stereochemical control. A common approach includes:

- Step 1 : Alkylation of a chiral ester (e.g., benzyl-protected aspartic acid derivative) with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu) to introduce the tert-butoxy group .

- Step 2 : Hydrolysis of the ester intermediate under mild acidic or basic conditions to yield the carboxylic acid .

- Key Variables : Temperature (< 0°C for alkylation minimizes racemization), solvent (THF or DMF for solubility), and stoichiometric control of the base. Enantiomeric purity (>98% ee) is confirmed via chiral HPLC or polarimetry .

Q. How can researchers purify this compound to achieve high enantiomeric excess?

- Methodological Answer :

- Crystallization : Use solvent systems like hexane/ethyl acetate to isolate the enantiomerically pure compound. Recrystallization may require multiple cycles to remove diastereomeric byproducts .

- Chromatography : Chiral stationary phase columns (e.g., Chiralpak® IA or IB) resolve enantiomers. Mobile phases often include n-hexane/isopropanol with 0.1% trifluoroacetic acid for improved resolution .

- Quality Control : Validate purity using NMR (e.g., absence of split peaks for diastereomers) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzyl (δ 7.2–7.4 ppm, multiplet), tert-butoxy (δ 1.2–1.4 ppm, singlet), and oxo (δ 2.5–2.8 ppm, triplet) groups. DEPT-135 distinguishes CH and CH signals in the tert-butyl group .

- IR : Strong absorbance at ~1700 cm (C=O stretch for oxo and carboxylic acid) and ~1250 cm (C-O-C stretch for tert-butoxy) .

- MS : High-resolution ESI-MS confirms the molecular ion ([M-H] at m/z 292.1543 for CHO) .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity in enzyme inhibition assays?

- Methodological Answer : The tert-butoxy group enhances steric bulk, reducing nonspecific binding in enzyme active sites. For example:

- Kinetic Studies : Measure values using fluorogenic substrates in assays with proteases (e.g., caspase-3). Competitive inhibition is observed when the tert-butoxy group occupies hydrophobic pockets .

- MD Simulations : Molecular dynamics models show that the tert-butyl moiety stabilizes the compound in the S pocket of enzymes, validated by ΔG binding calculations (e.g., −8.2 kcal/mol via MM-PBSA) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC values across studies, noting assay conditions (e.g., pH, temperature). For instance, discrepancies in cancer cell line efficacy (e.g., HepG2 vs. MCF-7) may arise from differential membrane permeability .

- Structure-Activity Relationships (SAR) : Modify the benzyl group (e.g., para-fluoro substitution) and compare activity. A 2025 study showed that electron-withdrawing substituents increase potency by 3-fold in kinase inhibition assays .

Q. How can this compound be utilized in peptide synthesis or constrained dipeptide design?

- Methodological Answer :

- Peptide Coupling : Use EDC/HOBt or DIC/Oxyma to conjugate the carboxylic acid to amine-containing peptides. The tert-butoxy group serves as a temporary protecting group, removable via TFA .

- Constrained Scaffolds : Incorporate the compound into β-turn mimetics. For example, cyclization via lactam formation (using HATU/DIPEA) stabilizes secondary structures, as confirmed by CD spectroscopy (e.g., minima at 222 nm for α-helix) .

Q. What are the best practices for long-term storage to maintain stability?

- Methodological Answer :

- Storage Conditions : Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the tert-butoxy group. Lyophilized powder remains stable for >2 years at 4°C .

- Stability Testing : Monitor degradation via HPLC every 6 months. Hydrolysis products (e.g., 2-benzyl-4-hydroxybutanoic acid) appear as new peaks at Rt = 3.2 min (C18 column, 70:30 acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.